

DX600 Tfa: A Technical Guide to its High-Affinity Binding with ACE2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the synthetic peptide inhibitor DX600 Trifluoroacetate (Tfa) to Angiotensin-Converting Enzyme 2 (ACE2). DX600 has been identified as a potent and selective inhibitor of ACE2, a key enzyme in the renin-angiotensin system and the cellular receptor for the SARS-CoV-2 virus. This document consolidates quantitative binding data, details experimental methodologies, and visualizes the molecular interactions and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of DX600 and its derivatives to ACE2 has been characterized using various experimental setups. The following table summarizes the key quantitative data from multiple studies.



Compound	Binding Constant	Value	Assay Conditions	Reference
DX600	Ki	2.8 nM	Fluorogenic synthetic peptide assays	[1][2]
DX600	KD	1.3 nM	Not specified	[3][4]
[67Ga]Ga-DOTA- DX600	KD	98 ± 10 nM	HEK-ACE2 cells	[5]
[67Ga]Ga- NODAGA-DX600	KD	83 ± 19 nM	HEK-ACE2 cells	[5]
[67Ga]Ga- HBED-CC- DX600	KD	113 ± 17 nM	HEK-ACE2 cells	[5]
64Cu-HZ20 (DX600-based)	KD	143 ± 1 nM	HEK293-hACE2 cells at 37°C	[6]
64Cu-HZ20 (DX600-based)	KD	66 ± 1 nM	HEK293-hACE2 cells at 4°C	[6]
DX600	IC50	0.235 ± 0.01 μg·mL-1	Enzymatic activity assay	[7]

Mechanism of Action

DX600 exhibits a mixed competitive and non-competitive mechanism of inhibition against ACE2.[2] This dual-action mechanism involves the peptide binding to the catalytic site of ACE2, as well as to an allosteric site, thereby effectively inhibiting the enzyme's activity.[8] The specificity of DX600 is noteworthy, as it does not show significant inhibition of ACE1 at concentrations up to 100 μ M.

Experimental Methodologies

The determination of the binding affinity of DX600 to ACE2 has been accomplished through several key experimental protocols.

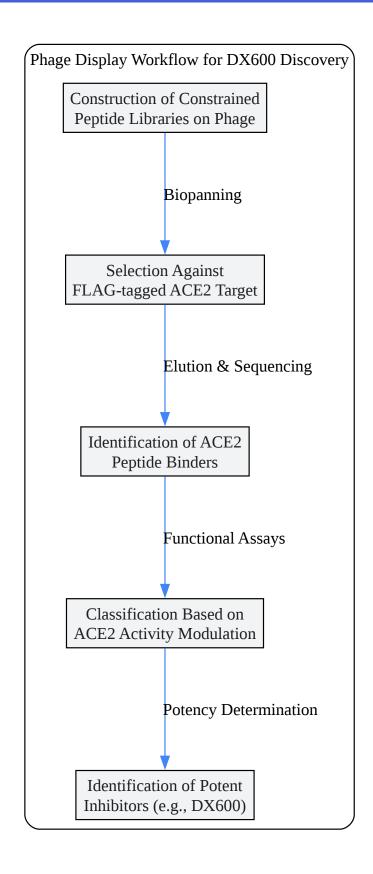




Phage Display Technology for Inhibitor Discovery

The initial discovery of DX600 was facilitated by the screening of constrained peptide libraries displayed on phage.[2]





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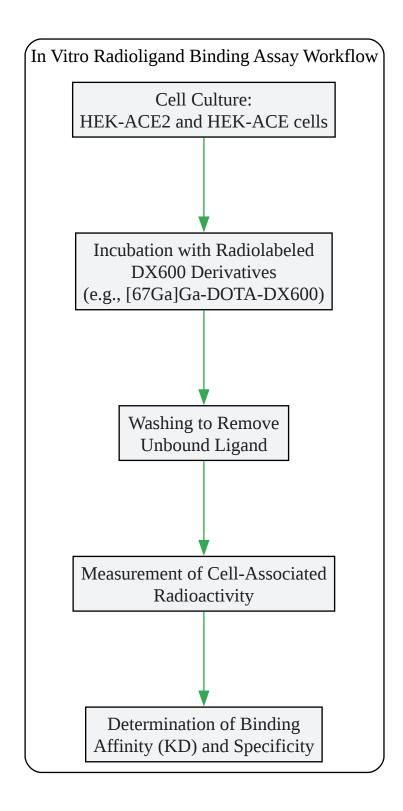
Phage display workflow for discovering ACE2 inhibitors.



In Vitro Binding and Uptake Assays with Radiolabeled DX600

To characterize the binding of DX600 derivatives in a cellular context, in vitro experiments are performed using cells engineered to express ACE2.





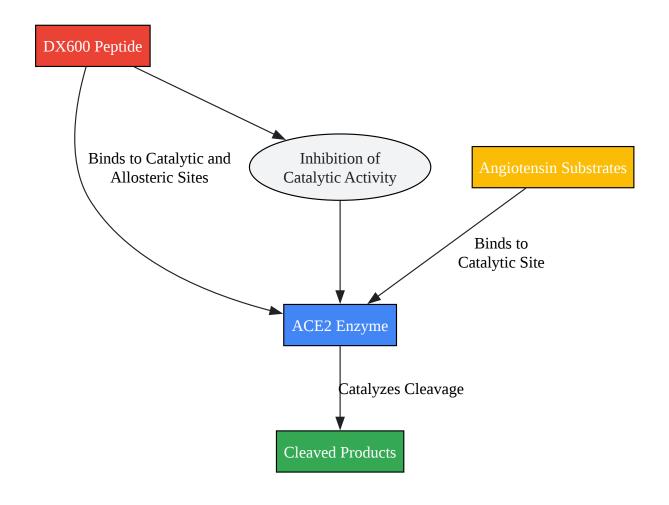
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Workflow for in vitro radioligand binding assays.

Molecular Interaction and Inhibition



DX600 is a cyclic peptide that selectively binds to ACE2. The structural basis of this interaction involves a disulfide bridge within the peptide, which constrains its conformation and presents a specific sequence motif to the catalytic site of ACE2.[8]



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